molecular formula C8H10O2S B8282192 5-(3-Hydroxypropyl)thiophene-2-carbaldehyde

5-(3-Hydroxypropyl)thiophene-2-carbaldehyde

Cat. No. B8282192
M. Wt: 170.23 g/mol
InChI Key: BHCORZCLMWLCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315495B2

Procedure details

To a solution of crude 5-(3-((t-butyldimethylsilyl)oxy)propyl)thiophene-2-carbaldehyde (ca. 871 mg, 3.06 mmol) in 32 mL of 9:1 methanol/water was added p-tosic acid monohydrate (58 mg, 0.31 mmol). The resulting mixture was stirred at room temperature for 45 minutes and poured into 100 mL water. Organics were extracted with ethyl acetate (2×75 mL) and ether (75 mL), dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (20-50% ethyl acetate in hexanes) to give 5-(3-hydroxypropyl)thiophene-2-carbaldehyde (360 mg, 69%).
Name
5-(3-((t-butyldimethylsilyl)oxy)propyl)thiophene-2-carbaldehyde
Quantity
871 mg
Type
reactant
Reaction Step One
[Compound]
Name
p-tosic acid monohydrate
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][CH2:11][C:12]1[S:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=1)(C(C)(C)C)(C)C.O>CO.O>[OH:8][CH2:9][CH2:10][CH2:11][C:12]1[S:16][C:15]([CH:17]=[O:18])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
5-(3-((t-butyldimethylsilyl)oxy)propyl)thiophene-2-carbaldehyde
Quantity
871 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCC1=CC=C(S1)C=O
Name
p-tosic acid monohydrate
Quantity
58 mg
Type
reactant
Smiles
Name
Quantity
32 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Organics were extracted with ethyl acetate (2×75 mL) and ether (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The crude residue was subjected to chromatography on silica gel with gradient elution (20-50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OCCCC1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.